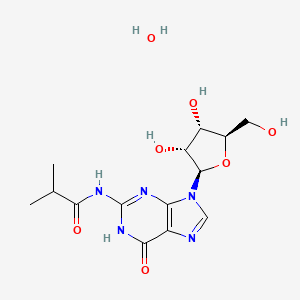

N2-Isobutyrylguanosine monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N2-Isobutyrylguanosine monohydrate is a synthetic nucleoside analog. It is a derivative of guanosine, where the guanine base is modified with an isobutyryl group at the N2 position. This compound is often used in biochemical research, particularly in the study of nucleic acids and their interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N2-Isobutyrylguanosine monohydrate can be synthesized by reacting guanosine with isobutyryl chloride or isobutyric anhydride. The reaction typically involves a condensation process where the isobutyryl group is introduced to the N2 position of guanosine .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the monohydrate form .

Analyse Chemischer Reaktionen

Types of Reactions: N2-Isobutyrylguanosine monohydrate undergoes various chemical reactions, including:

Substitution Reactions: The isobutyryl group can be replaced by other functional groups under specific conditions.

Hydrolysis: The compound can be hydrolyzed to remove the isobutyryl group, reverting to guanosine.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions are used to facilitate the removal of the isobutyryl group.

Major Products:

Substitution Reactions: Yield substituted guanosine derivatives.

Hydrolysis: Produces guanosine and isobutyric acid.

Wissenschaftliche Forschungsanwendungen

N2-Isobutyrylguanosine monohydrate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.

Biology: Employed in the study of RNA and DNA interactions, as well as in the investigation of gene expression and regulation.

Medicine: Potential use in the development of antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.

Industry: Utilized in the production of oligonucleotides and other nucleic acid-based products

Wirkmechanismus

N2-Isobutyrylguanosine monohydrate functions as a modulator of gene expression. It participates in RNA modification, particularly in the methylation of RNA molecules. By interacting with specific enzymes involved in RNA modification, it influences the stability and translation of messenger RNA, thereby affecting protein synthesis within the cell . This modification of guanosine residues within RNA leads to alterations in the structure and function of the RNA molecule .

Vergleich Mit ähnlichen Verbindungen

N2-Acetylguanosine: Another modified guanosine with an acetyl group at the N2 position.

N2-Benzoylguanosine: Contains a benzoyl group at the N2 position.

N2-Propionylguanosine: Features a propionyl group at the N2 position.

Comparison: N2-Isobutyrylguanosine monohydrate is unique due to the presence of the isobutyryl group, which provides distinct steric and electronic properties compared to other N2-substituted guanosines. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable tool in nucleic acid research .

Biologische Aktivität

N2-Isobutyrylguanosine monohydrate is a synthetic derivative of guanosine, notable for its biological activity primarily as an analog of nucleosides. This compound has garnered attention due to its potential applications in antiviral therapies and its role as an intermediate in the synthesis of other biologically active compounds.

- Molecular Formula : C₁₄H₁₉N₅O₆

- Molecular Weight : 353.33 g/mol

- Melting Point : 148 °C

- Solubility : Soluble in dimethyl sulfoxide and methanol .

N2-Isobutyrylguanosine is activated by thymidine kinase, which facilitates its incorporation into RNA and DNA. This incorporation leads to the inhibition of nucleic acid synthesis, making it a valuable tool for disrupting viral replication processes . The compound's ability to mimic natural nucleosides allows it to interfere with the normal functioning of nucleic acid metabolism.

Biological Activities

- Antiviral Properties :

-

Enzyme Interaction :

- The compound interacts with various enzymes involved in nucleic acid metabolism, including kinases and polymerases. Studies have focused on its binding affinity and inhibitory effects, which are essential for understanding its therapeutic potential.

-

Synthesis Applications :

- As an intermediate in synthesizing other biologically active compounds, N2-Isobutyrylguanosine plays a critical role in developing new therapeutic agents.

Comparative Analysis with Other Nucleoside Derivatives

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| Guanosine | Base nucleoside without modifications | Essential for RNA synthesis |

| N6-Methyladenosine | Methyl group at nitrogen-6 position | Involved in RNA methylation processes |

| 5'-O-DMT-N2-Isobutyrylguanosine | Dimethoxytrityl protecting group | Used as a substrate for studying enzymatic reactions |

| N-Acetylguanosine | Acetyl group at nitrogen-9 position | Enhances solubility and stability |

N2-Isobutyrylguanosine's specific modification at the nitrogen-2 position enhances its biological activity compared to natural guanosine while retaining structural characteristics that allow it to function similarly in biochemical pathways.

Case Studies and Research Findings

Research has demonstrated the efficacy of N2-Isobutyrylguanosine in various experimental settings:

- A study highlighted that the compound exhibited a significant inhibition rate of viral RNA synthesis, supporting its potential use as an antiviral agent .

- Another investigation focused on the synthesis pathways of N2-Isobutyrylguanosine, revealing a one-pot methodology that resulted in high yields, thus facilitating its availability for further research and applications .

Table: Synthesis Yields of Nucleosides

| Nucleoside | Synthetic Path | Overall Yield (One-pot Yield) |

|---|---|---|

| N6-Benzoyladenosine | 1→5 | 74.0% (86%) |

| N2-Isobutyrylguanosine | 2→6 | 68.0% (81%) |

| N4-Benzoylcytidine | 3→7 | 77.3% (85%) |

| Uridine | 4→8 | 79.2% (90%) |

The above table illustrates the efficiency of synthesizing N2-Isobutyrylguanosine compared to other nucleosides, indicating its viability as a candidate for therapeutic applications .

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O6.H2O/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13;/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24);1H2/t6-,8-,9-,13-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIMAIWXKDBJKP-DOKXERMVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.